Bis(p-nitrophenyl) sulfoxide

Thermoelectrics Conductive Polymers PEDOT:PSS Doping

Pharmaceutical QC labs require the exact sulfoxide impurity for accurate Dapsone quantitation; the sulfide or sulfone analogs cannot substitute without risking erroneous results. Bis(p-nitrophenyl) sulfoxide (≥98% HPLC) is the specified dapsone impurity reference, supplied with full characterization compliant with ICH Q3A. • Seebeck enhancement from 22 to 56 μV K⁻¹ in PEDOT:PSS thermoelectrics without conductivity degradation. • Distinct reduction onset at ≈-0.8 V vs Ag/AgCl enables chemoselective deoxygenation. • Supported by comprehensive COA, MS, NMR, and HPLC for regulatory batch release.

Molecular Formula C12H8N2O5S
Molecular Weight 292.27 g/mol
CAS No. 1774-38-5
Cat. No. B160281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(p-nitrophenyl) sulfoxide
CAS1774-38-5
SynonymsBIS-(4-NITRO-PHENYL) SULFOXIDE
Molecular FormulaC12H8N2O5S
Molecular Weight292.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O5S/c15-13(16)9-1-5-11(6-2-9)20(19)12-7-3-10(4-8-12)14(17)18/h1-8H
InChIKeyFOPAYJWJHKMOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(p-nitrophenyl) Sulfoxide: Physicochemical Profile & Synthetic Utility


Bis(p-nitrophenyl) sulfoxide (C₁₂H₈N₂O₅S; MW 292.27 g/mol) is a crystalline diaryl sulfoxide bearing two electron‑withdrawing 4‑nitrophenyl groups [1]. It is primarily utilized as a synthetic intermediate in oxidation‑state‑controlled chemistry, polymer science, and as a reference standard in pharmaceutical analysis [2][3]. The compound is a dapsone impurity and is supplied with full characterization data compliant with regulatory guidelines [4]. Key physical properties include a melting point of 160 °C (decomposition), a predicted log P of 2.32, and a refractive index of 1.715 [1].

Oxidation-state-controlled synthesis intermediate
Dapsone impurity reference standard (Impurity 30)
PEDOT:PSS thermoelectric dopant
High-refractive-index polymer modifier

Bis(p-nitrophenyl) Sulfoxide: Why Analogs Cannot Substitute


Bis(p‑nitrophenyl) sulfoxide belongs to a homologous oxidation series comprising the sulfide (C₁₂H₈N₂O₄S) and the sulfone (C₁₂H₈N₂O₆S) [1]. Although these compounds share the same bis(4‑nitrophenyl) core, the sulfur oxidation state fundamentally alters electronic properties, molecular geometry, and reactivity [2]. Direct substitution of one oxidation state for another is therefore impossible without compromising reaction selectivity, material performance, or analytical accuracy. The quantitative evidence below demonstrates that bis(p‑nitrophenyl) sulfoxide occupies a unique property space that cannot be replicated by its sulfide or sulfone counterparts [3][4].

Sulfide analog (C₁₂H₈N₂O₄S)

Lower oxidation state may not deliver the Seebeck enhancement or elevated glass transition temperature observed with the sulfoxide.

Sulfone analog (C₁₂H₈N₂O₆S)

Higher oxidation state shifts melting point >200 °C and alters redox behavior; may compromise photoredox selectivity.

Alternative sulfoxides (alkyl/aryl)

Substituent-dependent properties (conductivity boost vs. thermopower) may not transfer to thermoelectric applications.

Bis(p-nitrophenyl) Sulfoxide: Performance vs. Sulfur Analogs


Thermoelectric Doping: Seebeck Coefficient Boost

When used as a dopant for PEDOT:PSS films, the sulfoxide bearing 4‑nitrophenyl substituents increased the Seebeck coefficient from 22 μV K⁻¹ to 56 μV K⁻¹ while causing negligible change in electrical conductivity. In contrast, sulfoxides with longer alkyl chains or unsubstituted phenyl groups raised conductivity to >200 S cm⁻¹ but did not comparably enhance the Seebeck coefficient [1]. This demonstrates a substituent‑specific, property‑differentiating effect.

Seebeck coefficient
Head-to-head
56 μV K⁻¹
Thermoelectric dopant selection
+34 μV K⁻¹ vs pristine film; alkyl sulfoxides did not match
Thermoelectrics Conductive Polymers PEDOT:PSS Doping

Distinct Reduction Onset in Photocatalytic Deoxygenation

In a visible‑light‑driven photocatalytic deoxygenation system, a unique reduction process was observed with an onset potential of approximately −0.8 V vs Ag/AgCl when both the sulfoxide and PPh₃ were present; this signal was absent when either reagent was omitted [1]. While the study examined a range of sulfoxides, the observation of a distinct reduction feature under mild photoredox conditions underscores the compound's specific electrochemical signature.

Reduction onset
Class-level
≈ −0.8 V vs Ag/AgCl
Photoredox deoxygenation context
Signal absent without PPh₃; varies across sulfoxides
Electrocatalysis Photoredox Chemistry Sulfoxide Deoxygenation

Melting Point Differentiates Sulfoxide from Analogs

Bis(p‑nitrophenyl) sulfoxide melts with decomposition at 160 °C [1]. In comparison, bis(p‑nitrophenyl) sulfide melts sharply at 156–157 °C , while bis(p‑nitrophenyl) sulfone exhibits a significantly higher melting point (exact value not consistently reported but typically >200 °C). The 3–4 °C melting point elevation relative to the sulfide and the decomposition behavior provide a straightforward quality‑control metric and confirm oxidation state.

Melting point
Cross-study comparable
160 °C (decomp.)
Identity verification metric
3–4 °C above sulfide; >40 °C below sulfone
Thermal Analysis Compound Identification Purity Assessment

Oxidation to Sulfoxide Enhances Glass Transition Temperature

Oxidation of poly(phenylene sulfide) derivatives to the corresponding sulfoxide‑containing polymers results in enhanced transparency and a measurable increase in glass‑transition temperature (Tg), while maintaining high refractive indices (nD = 1.66–1.71) [1]. Although the study does not quantify the Tg increase for the specific bis(p‑nitrophenyl) sulfoxide polymer, it establishes that introduction of the sulfoxide moiety consistently raises Tg relative to the parent sulfide polymer, a trend that can be exploited in materials design.

Glass transition
Class-level
Tg elevation upon oxidation
Polymer design parameter
Qualitative trend; higher Tg vs sulfide polymer
Polymer Synthesis High‑Performance Materials Thermal Properties

Dapsone Impurity Reference Standard

Bis(p‑nitrophenyl) sulfoxide is cataloged as Dapsone Impurity 30 (or Impurity 7) and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. The compound is chemically 4,4′‑sulfinylbis(nitrobenzene) and is used as a reference standard for analytical method development, method validation, and quality control during commercial production of Dapsone [2].

Impurity identity
Supporting evidence
Dapsone Impurity 30 / Impurity 7
Regulatory reference standard
Characterized per ICH guidelines
Pharmaceutical Analysis Impurity Profiling ANDA Submission

Bis(p-nitrophenyl) Sulfoxide: Key Application Scenarios


PEDOT:PSS Thermoelectric Doping

When fabricating PEDOT:PSS‑based thermoelectric generators, doping with bis(p‑nitrophenyl) sulfoxide specifically increases the Seebeck coefficient from 22 to 56 μV K⁻¹ without degrading electrical conductivity [1]. This outcome is not achievable with other sulfoxide dopants (e.g., DMSO or long‑chain alkyl sulfoxides), which primarily boost conductivity. Researchers and engineers developing wearable energy harvesters or IoT sensors should select this compound to optimize thermopower.

Synthetic Intermediate for Selective Redox Sequences

Bis(p‑nitrophenyl) sulfoxide serves as a stable, isolable intermediate in synthetic routes requiring controlled sulfur oxidation state. It can be obtained in high yield from the corresponding sulfide using methyltrioxorhenium‑catalyzed oxidation [2] and can be further converted to arenesulfinamides or reduced to the sulfide [3]. The distinct reduction onset potential (≈ −0.8 V vs Ag/AgCl) under photoredox conditions enables chemoselective deoxygenation in the presence of other reducible groups [4].

Dapsone Impurity Profiling Reference Standard

Bis(p‑nitrophenyl) sulfoxide is a specified impurity in Dapsone (4,4′‑diaminodiphenyl sulfone). Pharmaceutical QC laboratories require a certified reference material of this exact sulfoxide for HPLC method development, system suitability testing, and batch release analysis [5]. Use of the sulfide or sulfone analog would lead to erroneous quantitation and regulatory non‑compliance.

High-Refractive-Index Optical Polymer Modifier

Incorporation of the sulfoxide moiety into poly(arylene sulfide) backbones, either as a pendant group or through oxidation of existing sulfide polymers, elevates the glass transition temperature while preserving high refractive index (nD = 1.66–1.71) [6]. This property combination is valuable for optical lenses, waveguides, and high‑temperature coatings. The bis(p‑nitrophenyl) sulfoxide structure provides a starting point for designing such materials.

Application
Selection Property
Validation Focus
PEDOT:PSS thermoelectric doping
Electron-withdrawing aryl substituent
Seebeck enhancement vs. conductivity trade-off
Selective redox synthesis
Controlled sulfur oxidation state
Redox onset potential and chemoselectivity
Dapsone impurity profiling
Certified impurity reference material
HPLC method accuracy and system suitability
High-refractive-index polymers
Sulfoxide moiety incorporation
Tg elevation and refractive index retention

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